molecular formula C12H16F5NO4 B2899031 Ethyl2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate,trifluoroaceticacid CAS No. 2253631-86-4

Ethyl2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate,trifluoroaceticacid

Cat. No.: B2899031
CAS No.: 2253631-86-4
M. Wt: 333.255
InChI Key: GRAADTMEPAZQGM-UHFFFAOYSA-N
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Description

Ethyl2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate,trifluoroaceticacid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of both amino and carboxylate functional groups, as well as multiple fluorine atoms, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-amino-2,2-difluorospiro[3.3]heptane-6-carboxylate typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of a suitable spirocyclic precursor with ethyl chloroformate and ammonia under controlled conditions to introduce the amino and carboxylate groups. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-2,2-difluorospiro[3.3]heptane-6-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylate group may produce alcohols.

Scientific Research Applications

Ethyl 6-amino-2,2-difluorospiro[3.3]heptane-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 6-amino-2,2-difluorospiro[3.3]heptane-6-carboxylate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. The spirocyclic structure provides rigidity, which can influence the compound’s overall binding properties.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate
  • 2,2,2-Trifluoroacetic acid

Uniqueness

Ethyl 6-amino-2,2-difluorospiro[3.3]heptane-6-carboxylate stands out due to its specific combination of functional groups and spirocyclic structure. This unique arrangement allows for distinct reactivity and binding properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 6-amino-2,2-difluorospiro[3.3]heptane-6-carboxylate;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2NO2.C2HF3O2/c1-2-15-7(14)9(13)3-8(4-9)5-10(11,12)6-8;3-2(4,5)1(6)7/h2-6,13H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAADTMEPAZQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2(C1)CC(C2)(F)F)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253631-86-4
Record name ethyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate; trifluoroacetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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